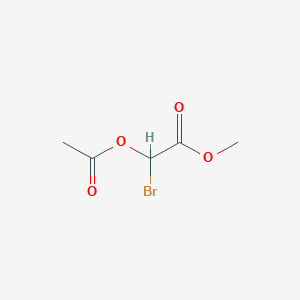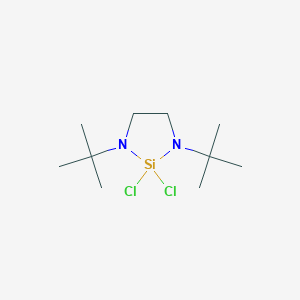
CID 15795163
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Induction of apoptosis in tumor cells by naturally occurring sulfur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are also not well-documented. Typically, the industrial synthesis of similar compounds involves large-scale organic synthesis processes, which may include batch or continuous flow reactions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
The compound “CID 15795163” has several scientific research applications, including:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Biology: The compound is studied for its role in inducing apoptosis in tumor cells, making it a valuable tool in cancer research.
Medicine: Its potential therapeutic applications in cancer treatment are being explored.
Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves the induction of apoptosis in tumor cells. This process is mediated through specific molecular targets and pathways, including the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. The compound interacts with cellular components to trigger programmed cell death, which is a crucial mechanism in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “CID 15795163” include other sulfur-containing compounds that induce apoptosis, such as:
- Sulforaphane
- Allicin
- Diallyl trisulfide
Uniqueness
What sets “this compound” apart from these similar compounds is its specific molecular structure and the unique pathways it targets to induce apoptosis. While other sulfur-containing compounds also have apoptotic properties, “this compound” may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
Eigenschaften
Molekularformel |
C21H21S3Si |
|---|---|
Molekulargewicht |
397.7 g/mol |
InChI |
InChI=1S/C21H21S3Si/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
NSUVDZLRYSOQCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S[Si](SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



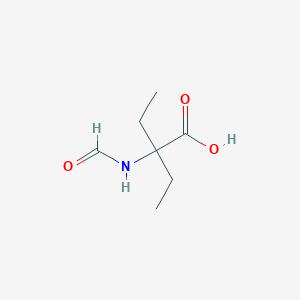


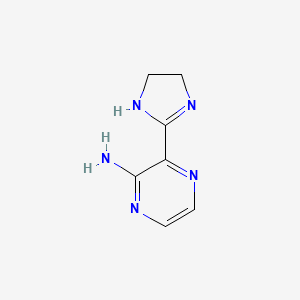
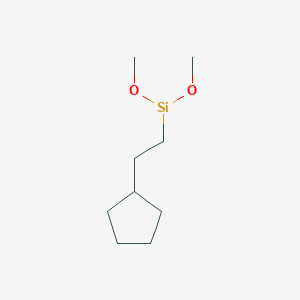
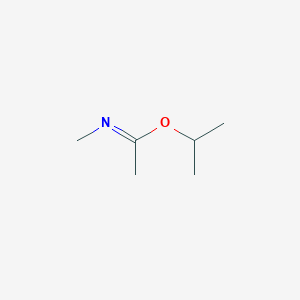
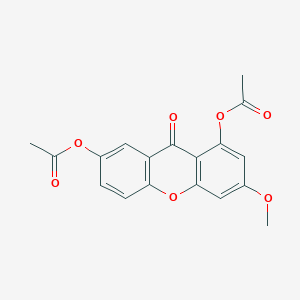


![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)
